molecular formula C15H11ClN2O5 B11016434 N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitrobenzamide

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitrobenzamide

Cat. No.: B11016434
M. Wt: 334.71 g/mol
InChI Key: SIZOBTXVGQBHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitrobenzamide is a chemical compound with the following properties:

    Linear Formula: C₁₆H₁₃NO₄

    Molecular Weight: 283.286 g/mol

    CAS Number: 2013602-68-9

This compound belongs to the class of benzodioxole derivatives and exhibits interesting biological activities. due to its rarity, analytical data is not widely available .

Preparation Methods

Synthetic Routes:: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitrobenzamide involves several steps. One approach is as follows:

    Introduction of Benzodioxole Group:

    Formation of Benzamide:

Industrial Production:: Unfortunately, detailed industrial production methods are scarce due to the compound’s limited availability.

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitrobenzamide may participate in various reactions:

    Oxidation: It could undergo oxidation reactions.

    Reduction: Reduction processes may also be relevant.

    Substitution: Substitution reactions with suitable nucleophiles are possible.

Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions would vary accordingly.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for more complex molecules.

    Functional Groups: Its unique functional groups make it valuable for synthetic chemistry studies.

Biology and Medicine::

    Biological Activity: Investigating its biological effects, such as cytotoxicity or enzyme inhibition.

    Drug Development: It may serve as a lead compound for drug development.

Industry::

    Fine Chemicals: Niche applications in specialty chemicals and pharmaceuticals.

Mechanism of Action

The exact mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitrobenzamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

While this compound is rare, its uniqueness lies in the combination of the benzodioxole moiety with the chloro-nitrobenzamide group. Similar compounds may include other benzodioxole derivatives or related heterocycles.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O5/c16-11-3-2-10(6-12(11)18(20)21)15(19)17-7-9-1-4-13-14(5-9)23-8-22-13/h1-6H,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZOBTXVGQBHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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